molecular formula C8H12ClNO3S B13592121 (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride

(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride

Cat. No.: B13592121
M. Wt: 237.70 g/mol
InChI Key: XVSDNLYYZKAAPS-UHFFFAOYSA-N
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Description

(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride is a chemical compound with the molecular formula C8H12ClNO3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride typically involves the reaction of 3-butyl-1,2-oxazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, pyridine

    Temperatures: 0°C to room temperature

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of (3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives, which can then interact with biological targets or serve as intermediates in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Butyl-1,2-oxazol-5-yl)methanesulfonylchloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The butyl group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its methyl or tert-butyl analogs .

Properties

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

(3-butyl-1,2-oxazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H12ClNO3S/c1-2-3-4-7-5-8(13-10-7)6-14(9,11)12/h5H,2-4,6H2,1H3

InChI Key

XVSDNLYYZKAAPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=C1)CS(=O)(=O)Cl

Origin of Product

United States

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